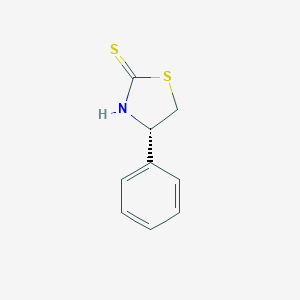

(S)-4-Phenylthiazolidine-2-thione

Description

Properties

IUPAC Name |

(4S)-4-phenyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXSISKCCADMLK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462621 | |

| Record name | (S)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185137-29-5 | |

| Record name | (S)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Phenylthiazolidine-2-thione chemical properties

An In-depth Technical Guide to (S)-4-Phenylthiazolidine-2-thione: Properties and Applications in Asymmetric Synthesis

Introduction

This compound is a sulfur-containing heterocyclic compound that has emerged as a powerful and versatile chiral auxiliary in modern organic synthesis.[1] Derived from the natural amino acid (S)-phenylalanine, its unique structural and electronic properties offer distinct advantages over more traditional auxiliaries, such as Evans' oxazolidinones.[2] The presence of the thione (C=S) group and the endocyclic sulfur atom significantly influences the reactivity of N-acylated derivatives, enabling highly diastereoselective carbon-carbon bond formations and facilitating mild, efficient cleavage of the auxiliary post-transformation.[3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, with a particular focus on its role in asymmetric aldol reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this auxiliary for the stereocontrolled synthesis of complex chiral molecules.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid, stable under normal laboratory conditions.[5][6] The core of its utility lies in its rigid five-membered ring structure and the defined stereochemistry at the C4 position, which effectively shields one face of the enolate derived from its N-acyl derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 185137-29-5 | [7],[6],[8] |

| Molecular Formula | C₉H₉NS₂ | [7],[6],[8] |

| Molecular Weight | 195.30 g/mol | [7],[6],[8] |

| Appearance | White or off-white crystalline powder | [7],[6] |

| Melting Point | 127 - 131 °C | [7],[6] |

| Optical Rotation | [α]²⁰/D = +220° to +230° (c=0.35 in CHCl₃) | [7],[6] |

| Purity | ≥ 98% (GC) | [7],[6] |

Synthesis of the Chiral Auxiliary

The synthesis of thiazolidine-2-thiones is generally achieved from the corresponding 1,2-amino alcohols, which are readily prepared by the reduction of α-amino acids.[9] The cyclization to form the thiazolidine-2-thione ring is accomplished by treatment with carbon disulfide (CS₂), typically in the presence of a base.[2] The use of a strong base favors the formation of the thiazolidinethione over the corresponding oxazolidinethione.[9]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis provides an efficient and rapid method for preparing the auxiliary.[2]

-

To a microwave-safe reaction vessel, add (S)-phenylalaninol (1 equivalent).

-

Add Dimethyl Sulfoxide (DMSO) as the solvent.

-

Add carbon disulfide (CS₂) (typically 2-3 equivalents).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

-

After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the final compound.

Application in Asymmetric Aldol Additions

The primary application of this compound is as a chiral auxiliary in asymmetric synthesis, most notably in aldol reactions.[3][10] The process involves three key stages: acylation of the auxiliary, the stereoselective aldol addition, and subsequent removal of the auxiliary.

Caption: General workflow for an asymmetric aldol reaction.

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with this auxiliary is attributed to the formation of a rigid, chelated transition state.[3] When using chlorotitanium enolates, the titanium atom coordinates to both the enolate oxygen and the thione sulfur atom. This chelation, combined with the steric bulk of the C4-phenyl group, forces the aldehyde to approach from the less hindered face of the enolate.

The choice and stoichiometry of the amine base are critical for controlling the stereochemical outcome.[3] This remarkable feature allows access to different aldol adducts from the same chiral auxiliary.

-

"Non-Evans" Syn Aldol Product: Achieved with 1 equivalent of a hindered amine base like (-)-sparteine. The titanium forms a highly ordered chelated transition state.[3]

-

"Evans" Syn Aldol Product: Achieved with 2 equivalents of the base. The second equivalent of the base is thought to disrupt the initial chelation, leading to a different transition state geometry and a reversal of selectivity.[3]

Caption: Stereocontrol via a rigid chelated titanium transition state.

Experimental Protocol: Asymmetric Propionate Aldol Addition

This protocol describes a typical procedure for a chlorotitanium enolate-mediated aldol reaction to generate a "non-Evans" syn product.[3]

-

Dissolve the N-propionyl-(S)-4-phenylthiazolidine-2-thione (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Add titanium(IV) chloride (TiCl₄) (1.1 equiv.) dropwise and stir the resulting solution for 5-10 minutes.

-

Add (-)-sparteine (1.2 equiv.) dropwise. The solution typically turns a deep color. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the desired aldehyde (1.5 equiv.), either neat or as a solution in DCM, dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to isolate the desired aldol adduct. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product.[11]

Cleavage and Removal of the Auxiliary

A significant advantage of thiazolidinethione auxiliaries is the relative ease of their removal under mild conditions, which is often challenging with oxazolidinone-based auxiliaries.[3][4] The increased nucleophilicity of the thione sulfur facilitates cleavage.

Common Cleavage Methods:

-

Direct Reduction to Aldehyde: Treatment with diisobutylaluminum hydride (DIBAL-H) can directly reduce the N-acyl group to the corresponding chiral aldehyde.[3]

-

Reduction to Alcohol: Reagents like lithium borohydride (LiBH₄) can reduce the acyl group to the primary alcohol.

-

Conversion to Esters/Acids: Alcoholysis or hydrolysis can convert the adduct into chiral esters or carboxylic acids, respectively.

-

Transamidation: Treatment with ammonium hydroxide or other amines can yield chiral amides.[10]

Applications in Drug Development and Medicinal Chemistry

Beyond its role as a chiral auxiliary, the thiazolidine-2-thione scaffold is recognized for its presence in various biologically active molecules and its potential as a pharmacophore.[7][12]

-

Pharmaceutical Intermediates: Its primary role is in the stereocontrolled synthesis of complex chiral building blocks essential for the development of new pharmaceutical agents.[7][13]

-

Enzyme Inhibition: Derivatives of thiazolidine-2-thione have been investigated as inhibitors for various enzymes. For instance, certain derivatives have shown potent inhibitory activity against xanthine oxidase, a key enzyme in the development of hyperuricemia and gout.[12][14]

-

Antioxidant Properties: Some studies have explored the antioxidant potential of this class of compounds, which could be beneficial in therapeutic strategies against oxidative stress-related diseases.[7][13]

-

Scaffold for Bioactive Molecules: The thiazolidine ring serves as a valuable scaffold for the synthesis of novel therapeutic agents targeting metabolic disorders and infectious diseases.[6]

Conclusion

This compound is a highly effective and versatile chiral auxiliary that offers significant advantages for asymmetric synthesis. Its ability to direct stereochemical outcomes with high fidelity, particularly in aldol additions, is well-established. The unique capacity to access different stereoisomers by simply modifying reaction conditions, coupled with the mild conditions required for its removal, makes it an invaluable tool for chemists in academia and industry. Its growing recognition as a privileged scaffold in medicinal chemistry further cements its importance for professionals engaged in drug discovery and development.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 11. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 12. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

An In-Depth Technical Guide to (S)-4-Phenylthiazolidine-2-thione: A Chiral Auxiliary for Asymmetric Synthesis

Introduction: The Strategic Role of (S)-4-Phenylthiazolidine-2-thione in Stereocontrolled Synthesis

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the selective formation of one stereoisomer over another. Among these, this compound has emerged as a robust and versatile auxiliary, particularly valued in the stereoselective construction of carbon-carbon bonds. Derived from the readily available amino acid (S)-phenylalanine, its unique structural and electronic properties offer distinct advantages in asymmetric synthesis, most notably in aldol, alkylation, and Michael reactions.

This guide provides a comprehensive technical overview of this compound, detailing its synthesis, the mechanistic basis of its stereodirecting influence, field-proven experimental protocols for its application, and methods for its subsequent removal.

Core Compound Profile

The fundamental attributes of this compound are summarized below, providing essential data for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 185137-29-5 | [1][2] |

| Molecular Formula | C₉H₉NS₂ | [2][3] |

| Molecular Weight | 195.30 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 127 - 131 °C | [2][3] |

| SMILES | S=C1SC--INVALID-LINK--N1 | |

| Primary Application | Chiral Auxiliary for Asymmetric Synthesis | [4] |

Synthesis of the Chiral Auxiliary

The synthesis of this compound is efficiently achieved from the corresponding chiral β-amino alcohol, (S)-phenylalaninol, which is itself readily prepared by the reduction of (S)-phenylalanine. The key transformation involves a cyclization reaction with carbon disulfide under basic conditions. The use of a strong base like potassium hydroxide preferentially directs the cyclization to form the thiazolidinethione over the oxazolidinethione.[5]

Workflow for the Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

(S)-4-Phenylthiazolidine-2-thione from L-Phenylalaninol: A Comprehensive Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-4-Phenylthiazolidine-2-thione, a valuable chiral auxiliary, from the readily available starting material, L-phenylalaninol. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis. It delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines critical safety considerations. The synthesis involves the reaction of L-phenylalaninol with carbon disulfide in the presence of a base, a transformation that proceeds with high stereoselectivity.[1] This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

This compound is a member of the thiazolidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and organic synthesis.[2][3][4] These compounds and their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[5][6] Specifically, the chiral nature of this compound makes it a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[1][7] Its synthesis from L-phenylalaninol, a derivative of the natural amino acid L-phenylalanine, provides a straightforward and efficient route to this important molecule.[8][9]

Reaction Mechanism and Rationale

The synthesis of this compound from L-phenylalaninol proceeds via a cyclization reaction with carbon disulfide. The generally accepted mechanism involves the following key steps:

-

Deprotonation: The reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH), which deprotonates the hydroxyl and amino groups of L-phenylalaninol, increasing their nucleophilicity.

-

Nucleophilic Attack: The deprotonated amino group acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide.[10][11] This initial attack forms a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The dithiocarbamate intermediate then undergoes an intramolecular nucleophilic attack, where the alkoxide (from the deprotonated hydroxyl group) attacks the thione carbon. This step leads to the formation of the five-membered thiazolidine ring.

-

Protonation: Subsequent workup with an acid neutralizes the reaction mixture and protonates the intermediate to yield the final product, this compound.

The stereochemistry of the starting material, L-phenylalaninol, is retained throughout the reaction, resulting in the exclusive formation of the (S)-enantiomer of the product.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| L-Phenylalaninol | 151.21 | 10.0 g | 0.066 mol | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 4.4 g | 0.078 mol | 1.18 |

| Carbon Disulfide (CS₂) | 76.13 | 5.5 mL (6.9 g) | 0.091 mol | 1.38 |

| Ethanol (95%) | - | 150 mL | - | - |

| Hydrochloric Acid (1M) | - | As needed | - | - |

| Dichloromethane | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 10.0 g (0.066 mol) of L-phenylalaninol and 4.4 g (0.078 mol) of potassium hydroxide in 150 mL of 95% ethanol. Stir the mixture until all solids have dissolved.

-

Addition of Carbon Disulfide: Cool the reaction mixture to 0°C using an ice bath. Add 5.5 mL (6.9 g, 0.091 mol) of carbon disulfide dropwise to the stirred solution over a period of 30 minutes. The addition should be slow to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add approximately 100 mL of water and cool the mixture in an ice bath.

-

Slowly acidify the aqueous solution with 1M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the dichloromethane under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

-

Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₉NS₂[12] |

| Molecular Weight | 195.3 g/mol [12] |

| Appearance | White to off-white crystalline powder[7] |

| Melting Point | 128-130 °C[7] |

| Optical Rotation | Specific rotation value should be measured and compared to literature values. |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, should be obtained and compared with literature data for confirmation.[13][14]

Safety and Handling

Carbon Disulfide (CS₂):

-

Hazards: Extremely flammable liquid and vapor.[15] Toxic if swallowed, inhaled, or absorbed through the skin.[15] It can cause serious or permanent injury and affects the central nervous system, cardiovascular system, eyes, kidneys, liver, and skin.[16] It is also a reproductive hazard.[15]

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Keep away from heat, sparks, open flames, and other ignition sources.[17][18] All equipment must be grounded to prevent static discharge.[16]

Potassium Hydroxide (KOH):

-

Hazards: Corrosive. Causes severe skin burns and eye damage.

-

Precautions: Handle with care, wearing appropriate PPE. Avoid breathing dust.

General Precautions:

-

All procedures should be carried out by trained personnel in a properly equipped laboratory.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[18]

-

In case of a spill, evacuate the area and follow established emergency procedures.[15][16] For carbon disulfide spills, use non-sparking tools and an inert absorbent material.[15][16]

Conclusion

This technical guide provides a robust and detailed protocol for the synthesis of this compound from L-phenylalaninol. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can reliably produce this valuable chiral auxiliary for applications in asymmetric synthesis and drug discovery. The use of a readily available, chiral starting material makes this a practical and efficient synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aurco.org [aurco.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE | 185137-29-5 [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. airgas.com [airgas.com]

- 18. nj.gov [nj.gov]

A Comprehensive Spectroscopic and Analytical Guide to (S)-4-Phenylthiazolidine-2-thione

Introduction: The Significance of (S)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis

This compound stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired configuration.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for stereoselective transformations, after which the auxiliary can be cleaved and often recovered for reuse. The efficacy of this compound stems from the rigid conformational bias imposed by the thiazolidinethione ring and the steric influence of the phenyl group. This guide provides an in-depth analysis of the spectroscopic data—NMR, IR, and MS—that are crucial for the structural verification and quality control of this essential synthetic tool.

Molecular Structure and Physicochemical Properties

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound with atom numbering.

| Property | Value | Source |

| Chemical Formula | C₉H₉NS₂ | [2] |

| Molecular Weight | 195.31 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 128.0 to 130.0 °C | [1] |

| Optical Rotation ([α]²⁰/D) | -207±5° (c=1% in chloroform) | [1] |

| CAS Number | 185137-29-5 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The protons of the thiazolidinethione ring exhibit a characteristic AMX spin system, a direct consequence of the chiral center at C4.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~9.5 (broad s) | Singlet (broad) | - |

| Phenyl-H | 7.25 - 7.45 | Multiplet | - |

| H -4 | ~5.2 (dd) | Doublet of doublets | ~8.0, ~5.0 |

| H -5a (cis to Ph) | ~3.3 (dd) | Doublet of doublets | ~11.5, ~5.0 |

| H -5b (trans to Ph) | ~3.8 (dd) | Doublet of doublets | ~11.5, ~8.0 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative interpretation based on analogous structures.[4][5]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The thione carbon (C=S) is particularly noteworthy for its downfield chemical shift.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =S (C2) | 201.7 |

| Quaternary Phenyl C | 141.1 |

| Phenyl C H | 129.2 |

| Phenyl C H | 128.4 |

| Phenyl C H | 126.5 |

| C -4 | 62.9 |

| C -5 | 38.3 |

Data obtained from SpectraBase for 4-Phenylthiazolidine-2-thione in DMSO solvent.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3200 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=S Stretch (Thione) | 1200 - 1300 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

Note: The C=S stretch is a key diagnostic peak for this class of compounds. The exact positions are based on data for similar thiazolidinethione structures.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺• | 195 | Molecular Ion |

| [M-SH]⁺ | 162 | Loss of a sulfhydryl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (from phenylmethyl fragment) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for similar compounds. The molecular ion peak at m/z 195 is the most definitive feature.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the molecular ion and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of this compound requires a holistic approach, integrating data from all three spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR define the covalent framework and stereochemical environment, IR spectroscopy confirms the presence of key functional groups, particularly the N-H and C=S moieties, and mass spectrometry verifies the molecular weight and provides corroborating fragmentation data. Together, these techniques offer a self-validating system that ensures the identity, purity, and structural integrity of this vital chiral auxiliary, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE | 185137-29-5 [chemicalbook.com]

- 4. (R)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE(110199-18-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Thiazolidinone, 3-phenyl-2-thioxo- [webbook.nist.gov]

- 7. 4-Thiazolidinone, 3-phenyl-2-thioxo- [webbook.nist.gov]

Solubility Profile of (S)-4-Phenylthiazolidine-2-thione in Common Organic Solvents

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Phenylthiazolidine-2-thione is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis.[1][2][3] Its utility as a synthetic intermediate and a scaffold for bioactive molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1][3] This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound in common organic solvents. We delve into the theoretical principles of dissolution, present a framework for predicting solubility based on molecular structure, and offer a detailed, self-validating experimental protocol for its quantitative determination. This document is intended to serve as a foundational resource for scientists leveraging this versatile compound in research and development.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉NS₂, is a crystalline solid characterized by a unique structure containing a thiazolidine ring, a thione functional group, and a chiral center at the fourth position bearing a phenyl group.[1][3][4] This distinct architecture makes it a valuable chiral auxiliary, enabling precise control over stereochemistry in asymmetric synthesis—a critical consideration in the development of pharmaceuticals where enantiomeric purity dictates efficacy and safety.[2]

Beyond its role as a chiral auxiliary, the compound serves as a key intermediate in the synthesis of novel therapeutic agents, with applications in developing treatments for metabolic disorders and exploring antioxidant properties.[1][3] Given its foundational role in multi-step synthetic pathways and formulation studies, a clear understanding of its solubility is not merely academic; it is a practical necessity for reaction setup, purification, and analytical characterization.

This guide provides the necessary theoretical and practical framework to address this need.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is dictated by the interplay of intermolecular forces, summarized by the principle "like dissolves like."[5][6] For this compound, we must consider the contributions of its distinct structural motifs:

-

Non-Polar Moiety: The phenyl group is hydrophobic and non-polar, favoring interactions with non-polar solvents through van der Waals forces.

-

Polar Moiety: The thiazolidine-2-thione ring contains heteroatoms (Nitrogen, Sulfur) and a polar C=S (thione) bond, creating a dipole moment. This region can engage in dipole-dipole interactions with polar solvents.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon forming new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The molecule's mixed polarity suggests it will exhibit preferential solubility in solvents that can effectively solvate both its phenyl ring and its polar heterocyclic core. Polar aprotic solvents are often excellent candidates for such compounds.

-

Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[5][6] This is because the added thermal energy helps overcome the crystal lattice energy.[7]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate as they require a larger cavity to be formed within the solvent structure, which can be energetically unfavorable.[5][7]

The diagram below illustrates the fundamental principle of solvent-solute interaction based on polarity.

Caption: Solvent-solute interaction model based on polarity.

Solubility Profile and Data

Based on its molecular structure, a qualitative solubility profile can be predicted. The following table provides a framework for organizing experimentally determined solubility data for this compound in a range of common organic solvents at standard temperature (25 °C).

| Solvent Category | Solvent Name | Molecular Formula | Predicted Solubility | Experimentally Determined Solubility (g/L) |

| Non-Polar | Hexane | C₆H₁₄ | Low | Data to be determined |

| Toluene | C₇H₈ | Low to Moderate | Data to be determined | |

| Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | High | Data to be determined |

| Chloroform | CHCl₃ | High | Data to be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | High | Data to be determined | |

| Ethyl Acetate | C₄H₈O₂ | Moderate to High | Data to be determined | |

| Acetone | C₃H₆O | Moderate | Data to be determined | |

| Acetonitrile (MeCN) | C₂H₃N | Moderate | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Data to be determined | |

| Polar Protic | Methanol (MeOH) | CH₄O | Low to Moderate | Data to be determined |

| Ethanol (EtOH) | C₂H₆O | Low | Data to be determined | |

| Water | H₂O | Very Low / Insoluble | Data to be determined |

Standardized Protocol for Experimental Solubility Determination

To generate the quantitative data for the table above, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol is designed to be a self-validating system, ensuring that the measurement reflects a true thermodynamic equilibrium.

Methodology: Isothermal Shake-Flask

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an amount of this compound that is substantially more than the expected amount to dissolve and add it to a vial. For example, add ~50 mg of the solute to 2 mL of the chosen solvent. The presence of excess solid is critical for ensuring saturation.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, remove the vial and let it stand for at least 2 hours at the same constant temperature to allow the solid to settle. Then, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to firmly pellet the undissolved solid.

-

Sample Extraction and Filtration: Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette. Causality Check: It is crucial not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles that could falsely elevate the measured concentration.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation and Reporting: Calculate the concentration in the original, undiluted saturated solution, factoring in the dilution factor. Report the final solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE | 185137-29-5 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. byjus.com [byjus.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Thiazolidinethiones: An In-depth Technical Guide to a Cornerstone of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of thiazolidinethione chiral auxiliaries in asymmetric synthesis. From their conceptualization as sulfur-containing analogues of the well-established Evans oxazolidinones to their current status as versatile and powerful tools in stereocontrolled carbon-carbon bond formation, this document traces their evolution. We delve into the fundamental principles governing their stereodirecting influence, with a particular focus on the mechanistic dichotomy that allows for the selective formation of both Evans and non-Evans syn aldol products. Detailed, field-proven experimental protocols for the synthesis, acylation, diastereoselective reactions—including aldol, Michael, and alkylation reactions—and cleavage of these auxiliaries are provided. This guide is intended to serve as a valuable resource for researchers in academia and industry, offering both a historical perspective and practical insights into the application of thiazolidinethione chiral auxiliaries in the synthesis of complex molecules.

A Historical Perspective: The Genesis of Thiazolidinethione Chiral Auxiliaries

The landscape of asymmetric synthesis was revolutionized by the introduction of chiral auxiliaries, temporary stereogenic units that impart facial bias to chemical reactions. Among the most celebrated are the oxazolidinones, developed and popularized by David A. Evans. However, the quest for auxiliaries with enhanced reactivity, milder cleavage conditions, and unique stereochemical outcomes led to the exploration of structural analogues. The substitution of the carbonyl oxygen of an oxazolidinone with a sulfur atom to give an oxazolidinethione, and further, the replacement of the ring oxygen with sulfur, gave rise to the thiazolidinethione scaffold.

While the synthesis of thiazolidinethione-containing compounds had been known, their application as chiral auxiliaries in asymmetric synthesis was pioneered by the work of Yoshimitsu Nagao and his collaborators in the mid-1980s. A seminal 1986 publication in the Journal of Organic Chemistry described the use of C-4 chiral 1,3-thiazolidine-2-thiones for highly diastereocontrolled aldol-type reactions of acetic acid and α,β-unsaturated aldehydes.[1][2] This work laid the foundation for the development of a new class of powerful chiral auxiliaries.

Further significant advancements were made by the research group of Michael T. Crimmins . Their work in the late 1990s and early 2000s greatly expanded the utility of thiazolidinethione auxiliaries, particularly in the context of titanium-mediated aldol additions. A landmark 2000 paper in Organic Letters detailed how the stoichiometry of the amine base could be used to control the stereochemical outcome of the aldol reaction, providing access to both "Evans" and "non-Evans" syn products from the same chiral auxiliary.[3] This discovery significantly enhanced the versatility of these auxiliaries and solidified their place in the synthetic chemist's toolbox.

The Principle of Stereocontrol: Mechanistic Insights

The remarkable stereodirecting ability of thiazolidinethione auxiliaries stems from their capacity to form rigid, chelated transition states. The steric bulk of the substituent at the C-4 position of the thiazolidinethione ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

The Aldol Reaction: A Tale of Two Transition States

The diastereoselectivity of the aldol reaction using N-acyl thiazolidinethiones is highly dependent on the choice of Lewis acid and the stoichiometry of the amine base. This has been rationalized by the selective formation of either a chelated or a non-chelated transition state.

-

The Non-Chelated Transition State (Evans Syn Pathway): In the presence of a Lewis acid like TiCl₄ and two equivalents of a hindered amine base such as (-)-sparteine, a non-chelated, Zimmerman-Traxler-type transition state is favored. In this arrangement, the thiocarbonyl group of the auxiliary is oriented away from the metal center to minimize steric interactions. The bulky substituent on the thiazolidinethione ring then directs the approach of the aldehyde, leading to the formation of the Evans syn aldol product.

-

The Chelated Transition State (non-Evans Syn Pathway): When only one equivalent of the amine base is used, a chelated transition state becomes accessible. In this model, the titanium center coordinates to both the enolate oxygen and the thiocarbonyl sulfur of the thiazolidinethione. This rigid, bicyclic transition state forces the enolate to adopt a different conformation, leading to the opposite facial selectivity and the formation of the non-Evans syn aldol product.[3][4]

Experimental Protocols: A Practical Guide

The following protocols are based on well-established and reliable procedures from the literature, providing a solid starting point for the application of thiazolidinethione chiral auxiliaries.

Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione

This procedure is adapted from a robust protocol published in Organic Syntheses.

Materials:

-

(S)-Valinol

-

Ethanol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 0.5 M aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottomed flask charged with (S)-valinol, add ethanol and carbon disulfide.

-

Slowly add a solution of potassium hydroxide in a 1:1 mixture of ethanol and water at room temperature.

-

Heat the reaction mixture at reflux for 72 hours under a nitrogen atmosphere.

-

After cooling, remove the volatile components under reduced pressure.

-

Slowly acidify the resulting liquid with 0.5 M aqueous HCl.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

N-Acylation of the Thiazolidinethione Auxiliary

Materials:

-

(S)-4-Isopropyl-1,3-thiazolidine-2-thione

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

Procedure:

-

Dissolve the thiazolidinethione in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium and stir the mixture for 30 minutes at -78 °C.

-

Add the desired acyl chloride dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Diastereoselective Aldol Reaction

Protocol for Evans Syn Product:

-

Dissolve the N-acyl thiazolidinethione in an anhydrous solvent (e.g., CH₂Cl₂) in a flame-dried flask under nitrogen and cool to 0 °C.

-

Add titanium tetrachloride (TiCl₄) (1.1 eq) followed by (-)-sparteine (2.2 eq).

-

Stir the resulting mixture for 1 hour at 0 °C.

-

Cool the reaction to -78 °C and add the aldehyde (1.5 eq).

-

Stir at -78 °C until the reaction is complete (monitor by TLC).

-

Quench with a saturated aqueous solution of ammonium chloride and allow to warm to room temperature.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry, concentrate, and purify by flash chromatography.

Protocol for non-Evans Syn Product:

-

Dissolve the N-acyl thiazolidinethione in an anhydrous solvent (e.g., CH₂Cl₂) in a flame-dried flask under nitrogen and cool to 0 °C.

-

Add titanium tetrachloride (TiCl₄) (1.1 eq) followed by a hindered amine base such as diisopropylethylamine (DIPEA) (1.1 eq).

-

Stir the resulting mixture for 1 hour at 0 °C.

-

Cool the reaction to -78 °C and add the aldehyde (1.5 eq).

-

Stir at -78 °C until the reaction is complete (monitor by TLC).

-

Quench with a saturated aqueous solution of ammonium chloride and proceed with workup and purification as described for the Evans syn protocol.

Diastereoselective Michael Addition

Thiazolidinethione auxiliaries can also be employed in diastereoselective conjugate additions. For example, the addition of organocuprates to N-enoyl thiazolidinethiones often proceeds with high stereocontrol.

General Protocol for Organocuprate Addition:

-

Prepare the organocuprate reagent in situ by reacting an organolithium or Grignard reagent with a copper(I) salt (e.g., CuI) in an ethereal solvent at low temperature.

-

In a separate flask, dissolve the N-enoyl thiazolidinethione in an anhydrous ethereal solvent and cool to -78 °C.

-

Slowly add the freshly prepared organocuprate solution to the solution of the Michael acceptor.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the product by flash chromatography.

Diastereoselective Alkylation

The enolates derived from N-acyl thiazolidinethiones can also be alkylated with high diastereoselectivity.

General Protocol for Alkylation:

-

Dissolve the N-acyl thiazolidinethione in anhydrous THF and cool to -78 °C.

-

Add a strong base such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the product by flash chromatography.

Cleavage of the Thiazolidinethione Auxiliary

A key advantage of thiazolidinethione auxiliaries is the relative ease with which they can be cleaved under mild conditions to afford a variety of functional groups.

Reductive Cleavage to the Aldehyde:

-

Reagent: Diisobutylaluminium hydride (DIBAL-H)

-

Procedure: Treat the N-acyl thiazolidinethione adduct with DIBAL-H (typically 1.1-1.5 equivalents) in an inert solvent like CH₂Cl₂ or toluene at -78 °C. Careful control of the temperature is crucial to prevent over-reduction to the alcohol.[3][5] The reaction is then quenched at low temperature with methanol, followed by an aqueous workup.[6]

Reductive Cleavage to the Primary Alcohol:

-

Reagent: Lithium borohydride (LiBH₄)

-

Procedure: The N-acyl adduct can be reduced to the corresponding primary alcohol by treatment with LiBH₄ in an ethereal solvent.

Conversion to Carboxylic Acids and Esters:

-

Hydrolysis: Basic hydrolysis (e.g., with LiOH/H₂O₂) can convert the N-acyl group to the corresponding carboxylic acid.

-

Alcoholysis: Treatment with a sodium alkoxide in the corresponding alcohol can directly afford the ester.

Conversion to Amides (Aminolysis):

-

Procedure: Direct aminolysis can be achieved by treating the N-acyl adduct with an amine, sometimes with the aid of a Lewis acid or at elevated temperatures.[7]

Comparative Performance and Applications

Thiazolidinethione auxiliaries have demonstrated their utility in the synthesis of a wide array of natural products and complex molecules. Their predictable stereocontrol and the versatility of their cleavage make them valuable assets in multi-step synthesis.

| Chiral Auxiliary Source | Reaction Type | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (S)-Valine | Evans Syn Aldol | Isobutyraldehyde | >99:1 | 85 | --INVALID-LINK-- |

| (S)-Valine | non-Evans Syn Aldol | Isobutyraldehyde | 97:3 | 82 | --INVALID-LINK-- |

| (S)-Phenylalanine | Evans Syn Aldol | Benzaldehyde | 98:2 | 91 | --INVALID-LINK-- |

| L-tert-Leucine | Acetate Aldol | Isovaleraldehyde | >98:2 | 88 | --INVALID-LINK-- |

Conclusion

Thiazolidinethione chiral auxiliaries have carved out a significant niche in the field of asymmetric synthesis. Their straightforward preparation from readily available amino acids, coupled with their high levels of stereocontrol and the mild conditions required for their removal, makes them an attractive choice for the synthesis of enantiomerically enriched compounds. The ability to access both Evans and non-Evans diastereomers from a single chiral auxiliary by simply modifying the reaction conditions is a particularly powerful feature. As the demand for complex, stereochemically defined molecules in drug discovery and materials science continues to grow, the utility and application of these versatile chiral auxiliaries are poised to expand even further.

References

- 1. New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. scielo.org.mx [scielo.org.mx]

The Diverse Biological Activities of Thiazolidine-2-Thione Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

The thiazolidine-2-thione scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural versatility, arising from multiple reactive sites and the existence of thione-thiol tautomerism, makes it a privileged pharmacophore for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by thiazolidine-2-thione derivatives, moving beyond a simple catalog of effects to explain the underlying mechanisms of action and the causality behind experimental design. We will delve into key areas including enzyme inhibition, anticancer activity, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

The Thiazolidine-2-Thione Scaffold: A Foundation for Bioactivity

Chemical Structure and Properties

The core of a thiazolidine-2-thione is a saturated five-membered ring containing a sulfur atom, a nitrogen atom, and a thiocarbonyl group (C=S) at the 2-position. A key feature of this scaffold is its ability to exist in two tautomeric forms: the thione form and the thiol form.[1][2] This equilibrium is crucial as it influences the molecule's reactivity, binding modes with biological targets, and its utility as a chiral auxiliary in asymmetric synthesis.[1][2] The nitrogen and methylene carbon atoms of the ring are common sites for substitution, allowing for the creation of large, diverse chemical libraries to explore structure-activity relationships (SAR).

General Synthetic Strategies

The synthesis of the thiazolidine-2-thione core is typically straightforward and efficient. A common and well-established method involves the reaction of an aminoethanol with carbon disulfide in the presence of a base like potassium hydroxide (KOH).[1] This forms the foundational ring, which can then be derivatized. N-substitution is often achieved through deprotonation with a base followed by reaction with various electrophiles, such as alkyl or aryl halides.

Below is a generalized workflow for the synthesis of N-substituted thiazolidine-2-thione derivatives.

Caption: Generalized synthetic workflow for thiazolidine-2-thione derivatives.

Enzyme Inhibition: A Potent Mechanism of Action

Thiazolidine-2-thione derivatives have demonstrated significant potential as inhibitors of various clinically relevant enzymes.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout.[1][3] Several novel thiazolidine-2-thione derivatives have been identified as potent XO inhibitors, with some showing greater efficacy than the standard clinical drug, allopurinol.[1][2][3]

Mechanism and Structure-Activity Relationship (SAR): Studies have revealed that a phenyl-sulfonamide group attached to the thiazolidine-2-thione core is indispensable for high inhibitory activity against XO.[1][2][3] For instance, compound 6k (as designated in the source literature) was found to be the most potent inhibitor in one study, with an IC50 value of 3.56 μmol/L.[1][2][4] Enzyme kinetic analyses confirmed that this compound acts as a mixed-type inhibitor.[1][2][3] Molecular docking studies suggest that the thiazolidinethione moiety forms crucial hydrogen bonds with amino acid residues like Glu263 and Ser347 within the enzyme's active site, while the phenyl-sulfonyl group interacts with other key residues, anchoring the molecule for effective inhibition.[1][3]

Caption: Inhibition of the Xanthine Oxidase (XO) pathway by derivatives.

Quantitative Data: XO Inhibitory Activity

| Compound | IC50 (μmol/L) | Reference |

|---|---|---|

| 6k | 3.56 | [1][2][4] |

| 6i | 5.19 | [2] |

| 6j | 9.76 | [2] |

| Thiazolidine-2-thione (core) | 72.15 | [2] |

| Allopurinol (standard) | ~7.86 - 9.0 |[2][5] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibitory Assay

This protocol is based on the spectrophotometric measurement of uric acid formation. The rationale is to quantify the rate of the enzymatic reaction by monitoring the increase in absorbance at 295 nm, which is characteristic of uric acid. An inhibitor will slow this rate.

-

Preparation of Reagents:

-

Prepare a phosphate buffer solution (PBS, pH 7.5).

-

Dissolve Xanthine Oxidase enzyme in the PBS to a final concentration of 0.1 U/mL.

-

Prepare a stock solution of the substrate, xanthine, in PBS.

-

Prepare stock solutions of test derivatives and the positive control (Allopurinol) in DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add 50 µL of the test compound solution at various concentrations.

-

Add 100 µL of the xanthine solution to each well.

-

Pre-incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiate the reaction by adding 100 µL of the XO enzyme solution to each well.

-

Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Anticancer Activity: Targeting Malignant Proliferation

The thiazolidine ring is a core component of several established and experimental anticancer agents.[6][7] Derivatives of thiazolidine-2-thione, specifically, have shown promising anti-proliferative activities against a range of human cancer cell lines.[8]

Mechanisms of Anticancer Action

-

Pyruvate Kinase M2 (PKM2) Activation: PKM2 is a key enzyme in cancer cell metabolism, promoting the high-rate aerobic glycolysis known as the Warburg effect.[8] Certain 4-hydroxy-thiazolidine-2-thione derivatives have been identified as novel PKM2 activators. By activating PKM2, these compounds can reverse the Warburg effect, thereby suppressing tumor cell growth.[8]

-

Cell Cycle Arrest: Studies have shown that potent derivatives can arrest the cell cycle, preventing cancer cells from proceeding through division. For example, compound 5w was found to arrest the HCT116 cell line in the G2/M phase.[8]

-

Induction of Apoptosis: By modulating key proteins in the apoptotic pathway, such as increasing the pro-apoptotic BAX and decreasing the anti-apoptotic Bcl-2, these compounds can trigger programmed cell death in cancer cells.[9]

Caption: PKM2 activation by derivatives to inhibit cancer cell proliferation.

Quantitative Data: Anti-proliferative Activity

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5w | H1299 | 0.46 | [8] |

| 5w | HCT116 | 0.81 | [8] |

| 5w | Hela | 0.65 | [8] |

| 5w | PC3 | 0.53 | [8] |

| 24 | HepG2 | 0.60 | [10] |

| 24 | MCF-7 | 0.65 |[10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. The rationale is that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HCT116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazolidine-2-thione derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO, if used).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Antimicrobial and Antifungal Properties

The thiazolidine scaffold is present in several antimicrobial drugs, and derivatives of thiazolidine-2-thione have also been shown to possess significant antibacterial and antifungal properties.[11][12][13]

Spectrum of Activity

Activity has been demonstrated against a range of pathogenic microbes, including:

SAR studies suggest that the presence of electron-withdrawing groups on aryl substituents can enhance antimicrobial potency.[14][18]

Experimental Protocol: Agar Disk Diffusion Test

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. The principle is that an antimicrobial agent will diffuse from a paper disk into an agar plate seeded with a test microorganism, creating a zone of inhibition where growth is prevented. The size of this zone is proportional to the agent's efficacy.

-

Preparation of Media and Inoculum:

-

Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

-

-

Inoculation of Plates:

-

Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of growth.

-

-

Application of Disks:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Impregnate sterile blank paper disks (6 mm diameter) with a known volume (e.g., 20 µL) of the test compound solution.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Ensure firm contact.

-

Place a positive control disk (e.g., Ampicillin for bacteria, Ketoconazole for fungi) and a negative control disk (solvent only) on each plate.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Other Notable Biological Activities

Anti-HIV Activity

Several studies have reported that thiazolidine derivatives, including thiazolidine-2-thiones and the related thiazolidin-4-ones, are effective inhibitors of HIV-1 replication.[20][21][22] Some of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its function, which is essential for the viral life cycle.[23][24]

Anti-inflammatory Activity

Thiazolidine derivatives have been investigated for their anti-inflammatory properties.[25][26] A primary mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[27] Overproduction of NO is a key feature of inflammatory diseases, and compounds that can modulate its synthesis are of significant therapeutic interest.

Conclusion and Future Perspectives

The thiazolidine-2-thione scaffold represents a highly versatile and promising platform for the discovery of new drugs. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent and specific enzyme inhibition, broad-spectrum anticancer effects, and significant antimicrobial properties. The straightforward synthesis and the potential for extensive derivatization at multiple positions allow for fine-tuning of activity and selectivity. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel biological targets, and leveraging computational methods to rationally design next-generation derivatives with enhanced therapeutic potential. The insights provided in this guide underscore the continued importance of the thiazolidine-2-thione core in modern medicinal chemistry.

References

- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Synthesis and antimicrobial activity of some new thiazolyl thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and anti-HIV activity of 2,3-diaryl-1,3-thiazolidin-4-(thi)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New Thiazolidinone Derivatives as NNRTIs and SARS‐CoV‐2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 26. researchgate.net [researchgate.net]

- 27. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of (S)-4-Phenylthiazolidine-2-thione

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a myriad of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] This has spurred intensive research into the discovery and development of novel antioxidant agents. The thiazolidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives such as thiazolidine-2,4-diones exhibiting a wide range of biological activities, including antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the anticipated antioxidant properties of a specific, yet less explored derivative, (S)-4-Phenylthiazolidine-2-thione. Drawing upon evidence from structurally related thiazolidine compounds, this document will delve into the potential mechanisms of action, propose detailed experimental protocols for the evaluation of its antioxidant efficacy, and discuss its prospective role in therapeutic development.

Introduction: The Therapeutic Potential of Thiazolidine Scaffolds in Mitigating Oxidative Stress

The thiazolidine ring system is a versatile heterocyclic moiety that forms the core of numerous pharmacologically active compounds.[3] A significant body of research has highlighted the antioxidant capabilities of various thiazolidine derivatives, particularly those belonging to the thiazolidin-4-one and thiazolidine-2,4-dione classes.[4][5][6] Their antioxidant activity is often attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[1]

This compound, with its distinct thione group at the 2-position and a phenyl substituent at the 4-position, presents a unique chemical architecture that suggests a strong potential for antioxidant activity. The presence of sulfur and nitrogen heteroatoms, coupled with the aromatic phenyl ring, could contribute to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thus interrupting the oxidative cascade. This guide will explore these potential mechanisms in detail and provide a roadmap for their experimental validation.

Putative Mechanisms of Antioxidant Action

The antioxidant activity of thiazolidine derivatives can be broadly categorized into two primary mechanisms: direct free radical scavenging and indirect cellular antioxidant effects.

Direct Free Radical Scavenging

Direct scavenging of reactive oxygen species is a hallmark of many antioxidant compounds. For this compound, several chemical features suggest a propensity for this mechanism:

-

Hydrogen Atom Transfer (HAT): The N-H proton of the thiazolidine ring could potentially be donated to a free radical, thereby neutralizing it. The stability of the resulting radical on the thiazolidine-2-thione scaffold would be a key determinant of its efficacy in this mechanism.

-

Electron Transfer (ET): The electron-rich sulfur and nitrogen atoms in the thiazolidine ring, as well as the π-electron system of the phenyl group, could facilitate the donation of an electron to a radical species.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds capable of chelating these metal ions can thus exert a potent antioxidant effect. The sulfur and nitrogen atoms within the this compound structure could potentially coordinate with metal ions, sequestering them and preventing their participation in redox cycling. While some studies on related thiazolidine-2,4-diones have shown modest iron chelation capacity, the thione moiety in the target molecule may confer different chelating properties.[1][2]

Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways